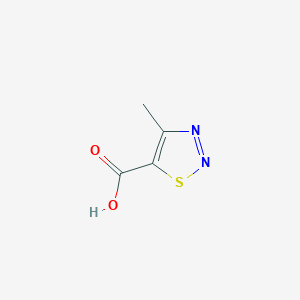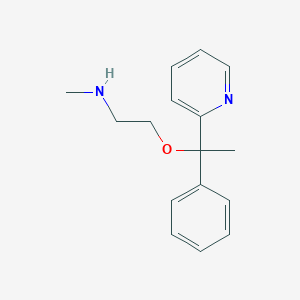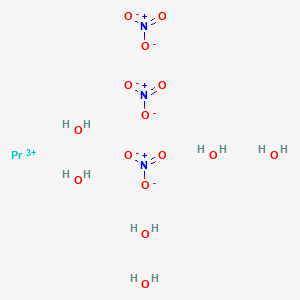
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
Übersicht
Beschreibung
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a chemical compound with the molecular formula C4H4N2O2S . It has a molecular weight of 144.15 g/mol . The IUPAC name for this compound is 4-methylthiadiazole-5-carboxylic acid .
Synthesis Analysis
A series of 15 new hydrazide–hydrazones of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized in a research study . These novel compounds were obtained in good yields (57–98%) and are stable solids that can be dissolved in DMSO at room temperature .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid consists of a thiadiazole ring with a methyl group at the 4th position and a carboxylic acid group at the 5th position . The InChI string representation of the molecule isInChI=1S/C4H4N2O2S/c1-2-3 (4 (7)8)9-6-5-2/h1H3, (H,7,8) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 144.15 g/mol and an exact mass of 143.99934855 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have shown significant antimicrobial activity, especially against Gram-positive bacteria . This makes it a potential candidate for the development of new antimicrobial agents.
Synthesis of Novel Derivatives
The compound serves as a precursor for the synthesis of a series of new derivatives . These derivatives can be further studied for their potential applications in various fields of science and medicine.
Lipophilicity Studies
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives can be used in lipophilicity studies . Understanding the lipophilicity of a compound is crucial in drug design as it influences the absorption, distribution, metabolism, and excretion of the drug.
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship (SAR) studies . SAR studies are important in medicinal chemistry for the design of new therapeutic agents.
Anticancer Activity
1,3,4-Thiadiazole moiety, a structural component of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid, has been associated with anticancer activity . Therefore, the compound and its derivatives could be explored for potential anticancer properties.
Antidiabetic Activity
Compounds containing the 1,3,4-thiadiazole moiety have also shown antidiabetic activity . This suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid could be investigated for potential use in diabetes treatment.
Antihypertensive Activity
The 1,3,4-thiadiazole moiety has been linked with antihypertensive activity . This implies that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives could be studied for their potential to treat hypertension.
Anti-Inflammatory Activity
Compounds with the 1,3,4-thiadiazole structure have demonstrated anti-inflammatory properties . This suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid could be a potential candidate for the development of new anti-inflammatory drugs.
Wirkmechanismus
Target of Action
The primary targets of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid are primarily bacterial cells, particularly Gram-positive bacteria . The compound interacts with these cells to exert its antimicrobial effects .
Mode of Action
It is known that the compound interacts with its bacterial targets, leading to changes that inhibit their growth and proliferation
Biochemical Pathways
Given its antimicrobial activity, it is likely that the compound interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis or protein production .
Result of Action
The primary result of the action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is the inhibition of bacterial growth and proliferation . This is evidenced by its antimicrobial activity, particularly against Gram-positive bacteria .
Eigenschaften
IUPAC Name |
4-methylthiadiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c1-2-3(4(7)8)9-6-5-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQOYLPBUYHQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362538 | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18212-21-0 | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-1,2,3-thiadiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40362538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid in inducing systemic acquired resistance (SAR) in plants?
A: While the exact mechanism remains under investigation, research suggests that 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (SV-03), a metabolite of the plant activator tiadinil, triggers SAR independently of salicylic acid accumulation. [, ] This suggests that SV-03 activates the SAR signaling pathway at a point downstream of salicylic acid, potentially interacting with other signaling molecules or regulatory elements. [] Further research is needed to fully elucidate the specific targets and downstream effects of SV-03 within the plant's immune response.
Q2: How does the structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives affect their antimicrobial activity?
A: Studies exploring the structure-activity relationship (SAR) of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives have shown that modifications to the molecule can significantly impact its antimicrobial activity. [] For instance, introducing a 5-nitro-2-furoyl moiety at a specific position resulted in a derivative (compound 15) with potent activity against Gram-positive bacteria. [] This highlights the importance of specific structural features in influencing the molecule's interaction with bacterial targets and its overall efficacy.
Q3: Beyond its potential as a plant activator and antimicrobial agent, are there other applications for 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?
A: Researchers have investigated the use of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a building block for various compounds with potential applications beyond plant science and antimicrobial research. For example, it has been incorporated into the synthesis of novel O,O-diethyl N-{4-methyl-[1,2,3]thiadiazole-5-carbonyl}-1-amino-1-substitutedbenzyl phosphonates, some of which exhibited promising herbicidal activity. [] This demonstrates the versatility of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid as a scaffold for developing compounds with diverse biological activities.
Q4: What analytical techniques are commonly employed to characterize and quantify 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives?
A: Various analytical techniques are used to study 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. Spectroscopic methods like infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (C13 NMR), and mass spectrometry (MS) are crucial for structural characterization. [, ] Additionally, elemental analysis helps determine the elemental composition. [] Furthermore, techniques like high-performance liquid chromatography (HPLC) can be employed to quantify these compounds in various matrices, playing a crucial role in pharmacokinetic studies and quality control.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)
![2-[(2R,5R)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106663.png)








